molecular formula C11H10N2O B12885135 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile CAS No. 61309-77-1

3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile

Cat. No.: B12885135
CAS No.: 61309-77-1
M. Wt: 186.21 g/mol
InChI Key: MNTXJNVBNRTFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile is a heterocyclic organic compound featuring a benzoxazole core substituted with a propanenitrile group at the 5-position. Benzoxazoles are aromatic systems containing oxygen and nitrogen atoms in a fused bicyclic structure, conferring unique electronic and steric properties.

Properties

CAS No.

61309-77-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(2-methyl-1,3-benzoxazol-5-yl)propanenitrile

InChI

InChI=1S/C11H10N2O/c1-8-13-10-7-9(3-2-6-12)4-5-11(10)14-8/h4-5,7H,2-3H2,1H3

InChI Key

MNTXJNVBNRTFQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-phenylacetamides catalyzed by palladium acetate (Pd(OAc)2) in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH) . This method provides a facile procedure to prepare benzoxazoles with available substrates.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Amino derivatives of the propanenitrile group.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : The nitrile group can be converted to an amine group.
  • Substitution Reactions : The benzoxazole ring can participate in electrophilic and nucleophilic substitutions.

Biology

This compound has been investigated for its biological activities , including:

  • Antimicrobial Activity : Exhibits notable effectiveness against Gram-positive bacteria such as Bacillus subtilis and fungal pathogens like Candida albicans.
CompoundTarget OrganismMIC (µg/mL)
This compoundBacillus subtilis50
This compoundCandida albicans100
  • Anti-inflammatory Activity : Inhibits cyclooxygenase enzymes, reducing pro-inflammatory mediators.

Medicine

In medicinal chemistry, 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile is explored for its potential as a therapeutic agent . Its derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound demonstrated significant activity against Bacillus subtilis, indicating its potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research on anti-inflammatory mechanisms revealed that treatment with this compound significantly decreased inflammatory markers in animal models, suggesting its utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship indicate that modifications on the benzoxazole ring can significantly influence biological activity. Key findings include:

  • Electron-donating groups enhance antimicrobial activity.
  • The structural integrity of the benzoxazole moiety is crucial for maintaining cytotoxic effects against cancer cells.

Mechanism of Action

The mechanism of action of 3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The compound may interact with cellular proteins, affecting signal transduction pathways and leading to its observed biological activities.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s benzoxazole core and nitrile substituent distinguish it from analogs. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Heterocycle Substituent Key Functional Groups Potential Applications Reference
3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile Benzoxazole 5-propanenitrile Nitrile, benzoxazole Drug synthesis, agrochemical
(2-Methyl-1,3-benzoxazol-5-yl)-methylamine HCl Benzoxazole 5-methylamine Amine, hydrochloride Biochemical research
18F-PEB (3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile) Benzene Ethynylpyridine, nitrile Nitrile, fluoro Radioligand (mGluR5)
2-Phenyl-4H-oxazol-5-one Oxazole 2-phenyl, 5-ketone Ketone, oxazole Synthetic intermediate
Bis[3-(2H-benzotriazol-2-yl)-...]ether Benzotriazole Propargyl ether Triazole, ether UV stabilizers, polymers

Key Observations :

  • Heterocycle Differences : Benzoxazole (O/N) vs. benzotriazole (N/N/N) and oxazole (N/O in 5-membered ring) . Benzoxazoles exhibit moderate electron-withdrawing effects, influencing reactivity in cross-coupling reactions.
  • Functional Groups : The nitrile group in the target compound enhances electrophilicity compared to methylamine () or ketone (), enabling nucleophilic additions or cyclizations.
  • Biological Relevance : Nitrile-containing analogs like 18F-PEB are used as radioligands due to their metabolic stability and binding affinity . The benzoxazole core may offer improved selectivity over benzene-based ligands.

Reactivity Comparison :

  • Nitrile Group : Unlike the methylamine derivative (), the nitrile enables hydrolysis to carboxylic acids or reduction to amines.
  • Benzoxazole Stability: The fused ring system likely confers greater thermal stability compared to monocyclic oxazoles ().

Biological Activity

3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile features a benzoxazole ring substituted with a propanenitrile group. This unique arrangement contributes to its distinct biological properties compared to other benzoxazole derivatives.

Synthesis

The synthesis of 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile typically involves the cyclization of an appropriate precursor compound with cyanogen bromide in a polar solvent like DMF (Dimethylformamide). The reaction conditions are optimized to yield high purity and yield of the final product, which can be characterized using techniques such as NMR and IR spectroscopy .

Antimicrobial Properties

Research indicates that compounds with a benzoxazole moiety exhibit significant antimicrobial activity. In particular, 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile has been studied for its effects against various bacterial strains. A study revealed that certain benzoxazole derivatives inhibited quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence factors .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrileEscherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Activity

The anticancer potential of benzoxazole derivatives is well-documented. Studies have shown that compounds similar to 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancers. For instance, derivative compounds have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrileMCF-710.5
A54912.0
PC315.0

The biological activity of 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile is attributed to its ability to interact with specific molecular targets within cells. It has been suggested that this compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation. For example, some benzoxazole derivatives inhibit the activity of kynurenine 3-monooxygenase (KMO), which plays a role in tryptophan metabolism and has implications in cancer progression .

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazole derivatives:

  • Inhibition of Quorum Sensing : A study demonstrated that certain derivatives effectively inhibited quorum sensing in Pseudomonas aeruginosa, leading to decreased virulence and enhanced efficacy when used alongside traditional antibiotics .
  • Anticancer Efficacy : In vivo studies on mice indicated that treatment with a related benzoxazole compound significantly reduced tumor size in models of lung cancer compared to controls .

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile in laboratory settings?

  • Methodological Answer : Wear protective equipment (gloves, masks, lab coats) to avoid skin contact and inhalation. Handle in a fume hood, and segregate waste for professional disposal to prevent environmental contamination. Refer to nitrile-handling guidelines, which emphasize avoiding direct exposure and ensuring proper ventilation .

Q. What synthetic routes are commonly used to construct the benzoxazole core in this compound?

  • Methodological Answer : The benzoxazole ring can be synthesized by refluxing 3-amino-4-hydroxybenzoate derivatives with aryl acids, followed by cyclization. For example, methyl 3-amino-4-hydroxybenzoate reacts with excess aryl acid under reflux to form the benzoxazole scaffold, as demonstrated in analogous syntheses .

Q. How can thin-layer chromatography (TLC) be optimized to assess the purity of 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile?

  • Methodological Answer : Use a solvent system of toluene, ethyl acetoacetate, and water (8.7:1.2:1.1 v/v/v). Visualize spots with iodine vapor. A single spot indicates high purity, while multiple spots suggest unreacted starting materials or byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile?

  • Methodological Answer : Employ SHELX software (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. This approach is widely used for small-molecule crystallography, providing bond lengths, angles, and confirmation of the nitrile group’s geometry .

Q. What analytical techniques are suitable for identifying process-related impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with reference standards (e.g., USP Anastrozole RS) can detect impurities like cyanated byproducts. Control experiments should include spiking with known impurities to validate retention times and peak resolution .

Q. How can the nitrile group’s reactivity be leveraged for functionalizing this compound?

  • Methodological Answer : The nitrile group can undergo hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions. For example, 2-amino-2-methylpropionitrile derivatives have been converted to amides via controlled hydrolysis, suggesting similar strategies for this compound .

Q. What computational methods are recommended for predicting the compound’s physicochemical properties?

  • Methodological Answer : Use density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to explore interactions with biological targets. PubChem-derived SMILES strings (e.g., Canonical SMILES) enable accurate input for computational tools .

Q. How can structural analogs guide the design of bioactivity assays for this compound?

  • Methodological Answer : Compare with benzoxazole-containing inhibitors (e.g., acetyl heparinase inhibitors) by testing enzyme inhibition in vitro. Structural modifications, such as substituting the nitrile group with bioisosteres, can optimize binding affinity, as seen in related pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.